molecular formula C14H9BrN2O2 B13100387 6-Bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione CAS No. 112664-90-1

6-Bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione

Cat. No.: B13100387
CAS No.: 112664-90-1
M. Wt: 317.14 g/mol
InChI Key: FWZAHUTYWLMZGR-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione is a chemical compound researched for use as a building block in organic synthesis and medicinal chemistry. The crystal and molecular structure of this specific compound has been defined by single-crystal X-ray diffraction, providing researchers with a clear understanding of its solid-state properties . The indazole-dione scaffold is of significant interest in the development of pharmacologically active molecules. Indazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory effects, and are present in several marketed drugs and clinical candidates . This compound is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Ensure you understand the safe handling procedures and conduct a comprehensive risk assessment before working with this chemical.

Properties

CAS No.

112664-90-1

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

6-bromo-5-methyl-2-phenylindazole-4,7-dione

InChI

InChI=1S/C14H9BrN2O2/c1-8-11(15)14(19)12-10(13(8)18)7-17(16-12)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

FWZAHUTYWLMZGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=NN(C=C2C1=O)C3=CC=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1-phenyl-1H-indazole-3-carboxylic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and proteins involved in various biological processes.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

6-Bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione can be compared with other indazole derivatives to highlight its uniqueness:

Biological Activity

6-Bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione is a brominated indazole derivative that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a bromine substituent that enhances its reactivity and interaction with various biological targets. The following sections will explore the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves several organic chemistry methods. Key steps often include:

  • Bromination : Introduction of the bromine atom into the indazole framework.
  • Methylation : Adding a methyl group at the 5-position to enhance biological activity.
  • Cyclization : Formation of the indazole core structure through cyclization reactions.

These synthetic routes are optimized for yield and purity, employing techniques such as recrystallization and chromatography for purification.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells. The mechanism of action appears to involve:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling pathways, thereby reducing cell viability.
  • Antiangiogenic Activity : Studies have demonstrated its potential to inhibit angiogenesis, which is crucial for tumor growth and metastasis.

In vitro studies using the MTT assay have confirmed that certain derivatives of this compound possess higher inhibitory activity compared to standard chemotherapy agents like methotrexate .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various pathogens, including protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Notably, some derivatives have been reported to be more potent than metronidazole, a commonly used antimicrobial drug .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of indazole derivatives, researchers found that this compound significantly inhibited the growth of liver cancer cells (IC50 = 12 µM). The study highlighted its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of this compound against Candida albicans and Candida glabrata. The results indicated that it exhibited an IC50 value of 8 µg/mL against C. albicans, outperforming conventional antifungal treatments .

Data Tables

Activity Type Target Pathogen/Cancer Cell Line IC50 Value (µM) Reference
AnticancerHEP3BPN 11 (liver cancer)12
AntimicrobialC. albicans8
AntimicrobialG. intestinalis0.78

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